molecular formula C12H32O4Si3 B3068630 2-[3-[methyl-bis(trimethylsilyloxy)silyl]propoxy]ethanol CAS No. 67674-67-3

2-[3-[methyl-bis(trimethylsilyloxy)silyl]propoxy]ethanol

Cat. No.: B3068630
CAS No.: 67674-67-3
M. Wt: 324.63 g/mol
InChI Key: XPUVHEQXMIQSGY-UHFFFAOYSA-N
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Description

2-[3-[methyl-bis(trimethylsilyloxy)silyl]propoxy]ethanol is a compound known for its unique chemical structure and properties. It is characterized by the presence of trimethylsilyl groups, which contribute to its chemical inertness and large molecular volume. This compound is commonly used in various industrial applications due to its excellent thermal stability, low surface tension, and good compatibility with other materials .

Scientific Research Applications

2-[3-[methyl-bis(trimethylsilyloxy)silyl]propoxy]ethanol has a wide range of scientific research applications, including:

Safety and Hazards

This compound is not classified as dangerous according to Directive 67/548/EEC . It is exempted from the requirement of a tolerance for residues when used as an inert ingredient (surfactant) applied to animals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[methyl-bis(trimethylsilyloxy)silyl]propoxy]ethanol typically involves the reaction of trimethylsilyl chloride with an appropriate alcohol or phenol. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the trimethylsiloxy group. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with additional purification steps such as distillation or chromatography to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-[3-[methyl-bis(trimethylsilyloxy)silyl]propoxy]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenated compounds. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silicon-containing compounds. These products are often used in further chemical synthesis or as intermediates in the production of other materials .

Mechanism of Action

The mechanism of action of 2-[3-[methyl-bis(trimethylsilyloxy)silyl]propoxy]ethanol involves its interaction with various molecular targets and pathways. The trimethylsilyl groups provide steric protection to sensitive functional groups, preventing unwanted side reactions and degradation. This compound can also enhance the solubility and stability of other molecules, making it useful in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[3-[methyl-bis(trimethylsilyloxy)silyl]propoxy]ethanol include:

    Trimethylsilyl chloride: Used as a reagent for introducing trimethylsilyl groups.

    Bis(trimethylsilyl)acetamide: Employed as a derivatizing agent in analytical chemistry.

    Trimethylsilyl trifluoromethanesulfonate: Used in organic synthesis for silylation reactions.

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which combines the properties of trimethylsilyl groups with a hydroxyl-terminated polydimethylsiloxane chain. This unique combination provides enhanced thermal stability, low surface tension, and excellent compatibility with various materials, making it highly versatile for a wide range of applications .

Properties

IUPAC Name

2-[3-[methyl-bis(trimethylsilyloxy)silyl]propoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H32O4Si3/c1-17(2,3)15-19(7,16-18(4,5)6)12-8-10-14-11-9-13/h13H,8-12H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUVHEQXMIQSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(CCCOCCO)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32O4Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67674-67-3
Details Compound: α-[3-[1,3,3,3-Tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl]-ω-hydroxypoly(oxy-1,2-ethanediyl)
Record name α-[3-[1,3,3,3-Tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl]-ω-hydroxypoly(oxy-1,2-ethanediyl)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67674-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

324.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67674-67-3
Record name Poly(oxy-1,2-ethanediyl), .alpha.-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl]-.omega.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Poly(oxy-1,2-ethanediyl), α-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl]-ω-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.684
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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